Manganese(III)meso-tetraphenylporphineacetate

Description

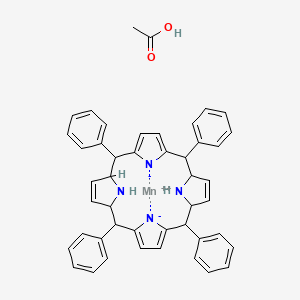

Manganese(III) meso-tetraphenylporphine acetate (MnTPPAc, CAS: 58356-65-3) is a synthetic metalloporphyrin complex with the molecular formula C₄₆H₃₂MnN₄O₂ and a molecular weight of 727.71 g/mol . It is characterized by a manganese(III) center coordinated to a meso-tetraphenylporphyrin (TPP) ligand, with an acetate ion as the axial counterion. The compound appears as a greenish-black crystalline powder and is stored at room temperature in light-protected containers to prevent degradation .

MnTPPAc is primarily employed in catalysis, particularly for regioselective epoxidation of olefins and oxidation of hydrocarbons. For example, Suslik et al. (1987) demonstrated its efficacy in epoxidizing dienes under mild conditions, achieving high yields and selectivity . Its biomimetic catalytic behavior mimics cytochrome P450 enzymes, making it valuable in synthetic chemistry and materials science .

Properties

Molecular Formula |

C46H42MnN4O2 |

|---|---|

Molecular Weight |

737.8 g/mol |

IUPAC Name |

acetic acid;manganese(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |

InChI |

InChI=1S/C44H38N4.C2H4O2.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2(3)4;/h1-28,33,35,38,40-45,48H;1H3,(H,3,4);/q-2;;+2 |

InChI Key |

ZYNOQRXXLXUIGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Mn+2] |

Origin of Product |

United States |

Preparation Methods

Metal Insertion via Manganese(III) Acetate

The most common and efficient method to prepare manganese(III) meso-tetraphenylporphine acetate involves the direct insertion of manganese(III) acetate into the free-base meso-tetraphenylporphyrin (H2TPP) ligand.

-

- The free-base meso-tetraphenylporphyrin is refluxed with manganese(III) acetate in an appropriate solvent such as glacial acetic acid or a mixture of acetic acid and organic solvents.

- The reaction typically proceeds under reflux conditions for several hours (commonly 4-12 hours).

- Soxhlet extraction is often employed to continuously remove the acetic acid by-product, driving the reaction to completion and improving yield and purity.

-

- Reported yields exceed 90% with high purity, often without the need for chromatographic purification.

- The product is isolated as a green to black powder, characteristic of the manganese(III) porphyrin complex.

-

- This method is straightforward, scalable, and reproducible.

- It avoids the formation of unwanted side products such as oxo-bridged dimers that can occur with other metalation attempts (e.g., chromium).

Reference Example :

Yao et al. (2013) demonstrated a chromatography-free, high-yielding method using Soxhlet extraction to prepare manganese(III) meso-tetraphenylporphine acetate with over 90% yield and excellent purity.

Use of Hydrated Manganese(III) Acetate

- Hydrated manganese(III) acetate can also be used as a metal source.

- The reaction conditions are similar, but care must be taken to control moisture content to avoid hydrolysis or formation of manganese oxo species.

- This method is less common due to potential impurities.

Alternative Metalation Techniques

- Some studies explore metalation in organic solvents such as dimethylformamide (DMF) or dichloromethane with manganese(III) acetate.

- However, these methods often require longer reaction times and may produce lower yields or require chromatographic purification.

Research Findings on Preparation and Catalytic Properties

Catalytic Activity and Stability

- The prepared manganese(III) meso-tetraphenylporphine acetate exhibits significant catalytic activity in oxidation reactions, such as epoxidation of olefins and oxidation of sulfides.

- Zakavi and Fathi (2014) compared manganese(III) meso-tetraphenylporphine acetate with its n-propyl-substituted analogue, finding that the phenyl derivative has higher catalytic efficiency and greater stability under oxidative conditions.

- The high stability is attributed to the robust porphyrin ligand and acetate axial ligand stabilizing the manganese(III) center.

Nanoaggregate Formation for Enhanced Catalysis

- Rezaeifard et al. (2013) reported the formation of nanoaggregates of manganese(III) meso-tetraphenylporphine acetate in ethanol/water mixtures.

- These nanoaggregates (15-40 nm) show enhanced catalytic activity and selectivity in hydrocarbon oxidation compared to the monomeric form, attributed to increased surface area and altered electronic properties.

- This preparation involves controlled precipitation and host-guest chemistry, representing an advanced preparation method for catalytic applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Manganese(III)meso-tetraphenylporphineacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the manganese ion, which can participate in redox processes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under ambient conditions, although some may require specific temperatures or pressures to proceed efficiently .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield manganese(IV) or manganese(V) species, while reduction reactions may produce manganese(II) complexes .

Scientific Research Applications

Manganese(III)meso-tetraphenylporphineacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Manganese(III)meso-tetraphenylporphineacetate involves the coordination of the manganese ion with the tetraphenylporphyrin ligand, which stabilizes the manganese in its +3 oxidation state. The compound can participate in redox reactions, where the manganese ion undergoes changes in its oxidation state. These redox processes are crucial for the compound’s catalytic activity and its ability to mimic enzyme functions .

Comparison with Similar Compounds

Structural and Functional Analogues

Manganese(III) meso-Tetraphenylporphine Chloride (MnTPPCl)

- Molecular Formula : C₄₄H₂₈ClMnN₄ .

- Key Differences : Replaces the acetate ligand with chloride, altering solubility and electronic properties.

- Applications : MnTPPCl is extensively studied in optoelectronics . Al-Muntaser et al. (2023) highlighted its use in tuning the optical properties of polystyrene thin films for photonic devices, achieving enhanced refractive indices and dispersion parameters . MnTPPAc, in contrast, lacks significant optoelectronic applications due to its acetate group’s weaker influence on π-conjugation .

Iron(III) Porphyrins

- Example : [meso-Tetrakis(2,6-dichloro-3-sulfonatophenyl)porphinato]-iron(III) hydrate.

- Catalytic Behavior : Iron porphyrins exhibit faster reaction kinetics in hydroxylation and epoxidation compared to MnTPPAc but suffer from lower stability under oxidative conditions. Arasasingham and Bruice (1991) found Mn(III) porphyrins to be more resistant to oxidative degradation, making them preferable for prolonged catalytic cycles .

Manganese(III) Acetate Dihydrate

- Molecular Formula : (CH₃COO)₃Mn·2H₂O .

- Oxidation Efficiency : As a simple Mn(III) salt, it is a strong oxidant for organic substrates (e.g., aryl boronic acids) but lacks regioselectivity. MnTPPAc’s porphyrin scaffold provides a structured environment, enabling selective oxidation of hydrocarbons (e.g., cyclooctane) with 80–90% efficiency, as reported by Haber et al. (2000) .

Comparative Data Table

Mechanistic and Performance Insights

- Regioselectivity: MnTPPAc outperforms Mn(III) acetate in α’-selective oxidations due to the porphyrin’s steric and electronic modulation. For example, Rezaeifard et al. (2013) demonstrated 95% selectivity in styrene epoxidation using MnTPPAc nanoaggregates, compared to <50% with Mn(III) acetate .

- Solubility : Sulfonated Mn porphyrins (e.g., [meso-Tetrakis(2,6-dimethyl-3-sulfonatophenyl)porphinato]-Mn(III)) exhibit superior aqueous solubility, enabling homogeneous catalysis in green solvents. MnTPPAc, however, is insoluble in water, limiting its utility in aqueous systems .

- Optical Tuning : MnTPPCl’s chloride ligand enhances its optical bandgap (2.8 eV vs. MnTPPAc’s 2.5 eV), making it suitable for photovoltaic applications .

Biological Activity

Manganese(III)meso-tetraphenylporphineacetate (Mn(III)TPPA) is a synthetic metalloporphyrin that has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and oxidative stress modulation. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₄₆H₃₂MnN₄O₂

- Molecular Weight : 726.70 g/mol

- CAS Number : 58356-65-3

Mn(III)TPPA exhibits its biological effects primarily through its ability to modulate oxidative stress and influence mitochondrial function. It acts as a pro-oxidant in the presence of hydrogen peroxide (H₂O₂), leading to increased reactive oxygen species (ROS) production, which can sensitize cancer cells to chemotherapeutic agents.

Key Mechanisms:

- Pro-oxidative Activity : Increases mitochondrial ROS, enhancing apoptosis in cancer cells.

- Glutathionylation : Modulates the redox state of glutathione in cells, affecting mitochondrial function and ATP levels.

- Selective Toxicity : Exhibits greater cytotoxicity towards malignant cells compared to normal cells.

Case Studies

-

Lymphoma Cell Sensitization :

- A study demonstrated that Mn(III)TPPA enhances the effectiveness of antilymphoma chemotherapeutics by modulating the mitochondrial redox environment. This was evidenced by increased glutathionylation of mitochondrial complexes and decreased ATP levels in lymphoma cells treated with dexamethasone and Mn(III)TPPA .

- Tumor Localization :

- Antioxidant Properties :

Biological Activity Overview

Clinical Implications

The unique properties of Mn(III)TPPA suggest its potential as an adjuvant therapy in oncology, particularly for hematologic malignancies. Its ability to enhance the efficacy of existing chemotherapeutics while selectively targeting cancer cells positions it as a promising candidate for further clinical investigation.

Q & A

Basic Questions

Q. What are the recommended storage and handling protocols for Mn(III)meso-tetraphenylporphineacetate to ensure stability?

- Methodological Answer: Store the compound in a sealed container at room temperature, protected from light and moisture to prevent decomposition. Use protective gloves, safety glasses, and work in a fume hood to avoid inhalation of fine dust. Decomposition products include manganese oxides and organic fumes, requiring proper ventilation .

Q. How can researchers synthesize Mn(III)meso-tetraphenylporphineacetate with high purity?

- Methodological Answer: Synthesis typically involves reacting manganese(II) acetate with meso-tetraphenylporphyrin under aerobic conditions. Purification via column chromatography (e.g., silica gel with dichloromethane/methanol eluent) ensures >97% purity. Monitor reaction progress using UV-Vis spectroscopy to confirm metalloporphyrin formation .

Q. What safety precautions are critical when handling Mn(III)meso-tetraphenylporphineacetate?

- Methodological Answer: Follow OSHA guidelines (5 mg/m³ Mn exposure limit). Use PPE (gloves, lab coat), avoid skin contact, and employ spill containment measures (vermiculite absorption). First aid includes flushing eyes with water for 15 minutes and seeking medical attention for respiratory irritation .

Advanced Research Questions

Q. Which spectroscopic techniques are most effective for characterizing Mn(III)meso-tetraphenylporphineacetate in catalytic studies?

- Methodological Answer: UV-Vis spectroscopy (Soret band at ~470 nm) confirms porphyrin integrity. Electron paramagnetic resonance (EPR) identifies Mn(III) oxidation states. X-ray photoelectron spectroscopy (XPS) and cyclic voltammetry elucidate electronic properties and redox behavior .

Q. How does the choice of oxidant influence the catalytic efficiency of Mn(III)meso-tetraphenylporphineacetate in epoxidation reactions?

- Methodological Answer: Iodosylbenzene (PhIO) and hydrogen peroxide are common oxidants. PhIO enhances regioselectivity in olefin epoxidation, while H₂O₂ requires co-solvents (e.g., acetonitrile) to stabilize the active Mn(V)-oxo intermediate. Kinetic studies show turnover numbers (TON) vary by oxidant solubility and steric effects .

Q. What strategies can resolve contradictions in reported catalytic activities of Mn(III) porphyrin complexes?

- Methodological Answer: Discrepancies often arise from impurities (e.g., chlorin byproducts in 1-3% concentrations) or solvent effects. Reproduce experiments under standardized conditions (solvent, temperature, oxidant ratio). Use high-purity substrates and validate results with multiple characterization techniques (HPLC, GC-MS) .

Q. How do structural modifications of the porphyrin ligand influence the optical and catalytic properties of Mn(III) complexes?

- Methodological Answer: Substituents at the meso-phenyl positions (e.g., electron-withdrawing groups) alter redox potentials and optical bandgaps. For example, 4-methylphenyl derivatives (Mn(III)meso-tetrakis(4-methylphenyl)porphine) show redshifted absorption spectra, enhancing applicability in optoelectronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.